molecular formula C24H35O4P B1266123 Phosphoric acid, dodecyl diphenyl ester CAS No. 27460-02-2

Phosphoric acid, dodecyl diphenyl ester

Cat. No. B1266123
CAS RN: 27460-02-2
M. Wt: 418.5 g/mol
InChI Key: DLZXXNAEQGRWPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phosphoric acid alkyl diphenyl esters, including derivatives like phosphoric acid dodecyl diphenyl ester, can be achieved by reacting diphenyl phosphoryl chloride with alcohols in the presence of amines, followed by fluorinative hydrolysis to yield phosphorofluoridic acid ammonium salt monoesters in moderate to high yields. These salts are then converted to the corresponding acids through treatment with ion exchange resins (Murai, Tonomura, & Takenaka, 2011).

Molecular Structure Analysis

The molecular structure of phosphoric acid dodecyl diphenyl ester can be elucidated through NMR and other spectroscopic techniques as part of the synthesis and characterization process. These techniques provide insights into the ester's structural features, including the arrangement of its dodecyl and diphenyl groups attached to the phosphoric acid core.

Chemical Reactions and Properties

Phosphoric acid and its esters, including dodecyl diphenyl ester, participate in various chemical reactions such as esterification and deprotection reactions. These compounds can act as catalysts or reactants in the synthesis of other organic compounds, demonstrating their versatile chemical properties and reactivity (Li et al., 2006).

Scientific Research Applications

  • Application in Catalysis

    • Field : Nanomaterials and Catalysis
    • Summary : Phosphonic acids and phosphoric acid esters have been immobilized on mesoporous silica materials (SBA-15 and MCM-41) for use in catalysis . These materials offer large surface areas and the stability of phosphonic acids provides new opportunities for applications such as catalysis .
    • Methods : The synthesis method involves direct immobilization of phosphonic acids and phosphoric acid esters on various mesoporous silicas in a Dean–Stark apparatus with toluene as the solvent . Azeotropic distillation is used, eliminating the need to dry the acids, solvents, or silicas prior to synthesis .
    • Results : The high surface area of the mesoporous silicas allows for potential catalytic applications. One such application discussed is the immobilization of an organocatalyst for an asymmetric aldol reaction .
  • Application in Separation Processes

    • Field : Polymer Engineering and Separation Science
    • Summary : Polymers containing phosphoric, phosphonic and phosphinic acid functionalities in the side chain have been used in separation processes . These polymers have gained attention as they eliminate many inconveniences associated with solvent extraction techniques .
    • Methods : The review discusses various synthesis routes for these polymers, including Arbuzov, Perkow, Mannich, Kabachnik-Fields reactions, etc .
    • Results : Organophosphorus compounds, due to their variable oxidation states, multivalence, asymmetry and metal-binding properties, are capable of selective separations proceeding through different mechanisms .
  • Biochemical Applications

    • Field : Biochemistry
    • Summary : The esters of phosphoric acid are especially important in biochemistry . A phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol . Esters of pyrophosphoric acid and triphosphoric acid are also important in biochemistry .
    • Methods : The formation of these esters involves the reaction of phosphoric acid with alcohols .
    • Results : These esters are present in every plant and animal cell. They are biochemical intermediates in the transformation of food into usable energy . The bonds between phosphate units in adenosine triphosphate (ATP) are called phosphoanhydride bonds. These are high-energy bonds that store energy from the metabolism of foods .
  • Hydrolysis of Phosphinates and Phosphonates

    • Field : Organic Chemistry
    • Summary : Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
    • Methods : The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
    • Results : The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .
  • Phosphorylation in Biochemistry

    • Field : Biochemistry
    • Summary : The esters of phosphoric acid are especially important in biochemistry . A phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol . Esters of pyrophosphoric acid and triphosphoric acid are also important in biochemistry .
    • Methods : The formation of these esters involves the reaction of phosphoric acid with alcohols .
    • Results : These esters are present in every plant and animal cell. They are biochemical intermediates in the transformation of food into usable energy . The bonds between phosphate units in adenosine triphosphate (ATP) are called phosphoanhydride bonds. These are high-energy bonds that store energy from the metabolism of foods .
  • Hydrolysis of Phosphinates and Phosphonates

    • Field : Organic Chemistry
    • Summary : Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
    • Methods : The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
    • Results : The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .

Safety And Hazards

When handling Phosphoric acid, dodecyl diphenyl ester, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Phosphoric acid derivatives, which are present as urea urethanes and contain a radical with an affinity for the binder in addition to at least one phosphoric acid ester group, are especially suitable as wetting agents and dispersants . This suggests potential future applications in the field of materials science and engineering .

properties

IUPAC Name

dodecyl diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35O4P/c1-2-3-4-5-6-7-8-9-10-17-22-26-29(25,27-23-18-13-11-14-19-23)28-24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZXXNAEQGRWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067314
Record name Phosphoric acid, dodecyl diphenyl ester
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Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphoric acid, dodecyl diphenyl ester
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Product Name

Phosphoric acid, dodecyl diphenyl ester

CAS RN

27460-02-2
Record name Phosphoric acid, dodecyl diphenyl ester
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Record name Phosphoric acid, dodecyl diphenyl ester
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Record name Phosphoric acid, dodecyl diphenyl ester
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Record name Phosphoric acid, dodecyl diphenyl ester
Source EPA DSSTox
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Record name dodecyldiphenyl phosphate
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Record name Phosphoric acid, dodecyl diphenyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E PROTECTION - Hand, 2005 - cybercemetery.unt.edu
The Toxic Substances Control Act (TSCA) Interagency Testing Committee (ITC) transmitted its 56th ITC Report to the Administrator of EPA on September 15, 2005. In the 56th ITC Report…
Number of citations: 39 cybercemetery.unt.edu

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